molecular formula C10H14OS B13200155 2-(3-Ethylphenoxy)ethane-1-thiol

2-(3-Ethylphenoxy)ethane-1-thiol

Cat. No.: B13200155
M. Wt: 182.28 g/mol
InChI Key: UPKTYNFEKLZHLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Ethylphenoxy)ethane-1-thiol is an organic compound with the molecular formula C10H14OS It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a phenoxy group substituted with an ethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Ethylphenoxy)ethane-1-thiol can be synthesized through a multi-step process involving the reaction of 3-ethylphenol with ethylene oxide to form 2-(3-ethylphenoxy)ethanol. This intermediate is then treated with thionyl chloride to produce 2-(3-ethylphenoxy)ethyl chloride, which is subsequently reacted with sodium hydrosulfide to yield the desired thiol compound .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethylphenoxy)ethane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Iodine (I2), hydrogen peroxide (H2O2)

    Reduction: Zinc (Zn), hydrochloric acid (HCl)

    Substitution: Sodium hydrosulfide (NaSH), alkyl halides

Major Products Formed

    Oxidation: Disulfides (R-S-S-R’)

    Reduction: Thiols (R-SH)

    Substitution: Thioethers (R-S-R’)

Mechanism of Action

The mechanism of action of 2-(3-ethylphenoxy)ethane-1-thiol involves its thiol group, which can undergo redox reactions and form disulfide bonds. These reactions are crucial in various biochemical processes, including the regulation of protein function and cellular redox homeostasis. The compound’s ability to participate in thiol-disulfide exchange reactions makes it a valuable tool in studying redox biology and developing redox-active therapeutics .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Ethylphenoxy)ethane-1-thiol
  • 2-(3-Methylphenoxy)ethane-1-thiol
  • 2-(3-Ethylphenoxy)ethanol

Uniqueness

2-(3-Ethylphenoxy)ethane-1-thiol is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of the ethyl group at the third position of the phenoxy ring provides distinct steric and electronic effects compared to other similar compounds. This uniqueness makes it particularly useful in applications requiring specific reactivity and properties .

Biological Activity

2-(3-Ethylphenoxy)ethane-1-thiol is a compound of increasing interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H14OS
  • Molecular Weight : 182.29 g/mol
  • IUPAC Name : 2-(3-Ethylphenoxy)ethanethiol

The biological activity of this compound is primarily attributed to its thiol group, which can participate in redox reactions and interact with various biological molecules, including proteins and enzymes. Thiols are known for their ability to form disulfide bonds, influencing protein structure and function.

Antioxidant Activity

Research indicates that compounds containing thiol groups exhibit significant antioxidant properties. The ability of this compound to scavenge free radicals has been demonstrated in several studies, suggesting its potential role in protecting cells from oxidative stress.

Antimicrobial Properties

Preliminary studies have shown that this compound possesses antimicrobial activity against various pathogens. The compound's interaction with microbial cell membranes may disrupt their integrity, leading to cell death.

Case Studies and Research Findings

  • Antioxidant Studies :
    • A study conducted on various thiol compounds demonstrated that this compound effectively reduced oxidative stress markers in vitro, indicating its potential as a therapeutic agent for oxidative stress-related diseases .
  • Antimicrobial Efficacy :
    • In a controlled experiment, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth, suggesting that the compound could be developed into an antimicrobial agent .
  • Cell Viability Assays :
    • A series of cell viability assays indicated that this compound exhibited low cytotoxicity at therapeutic concentrations, making it a promising candidate for further development in pharmaceutical applications .

Comparative Analysis with Similar Compounds

Compound NameMolecular WeightAntioxidant ActivityAntimicrobial Activity
This compound182.29 g/molHighModerate
Cysteine121.16 g/molVery HighLow
Glutathione307.32 g/molVery HighModerate

Properties

Molecular Formula

C10H14OS

Molecular Weight

182.28 g/mol

IUPAC Name

2-(3-ethylphenoxy)ethanethiol

InChI

InChI=1S/C10H14OS/c1-2-9-4-3-5-10(8-9)11-6-7-12/h3-5,8,12H,2,6-7H2,1H3

InChI Key

UPKTYNFEKLZHLT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)OCCS

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.